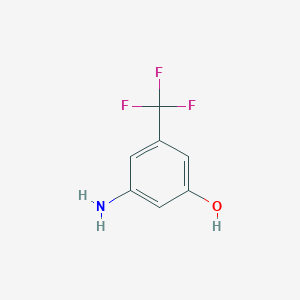

3-Amino-5-(trifluoromethyl)phenol

Beschreibung

Significance of Trifluoromethylated Aromatic Amines and Phenols in Contemporary Organic Chemistry

The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, into organic molecules can profoundly and often favorably modulate their chemical and physical properties. rsc.org This strategic incorporation is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. mdpi.comsigmaaldrich.com

The trifluoromethyl group is particularly significant due to its strong electron-withdrawing nature, high electronegativity, and substantial lipophilicity. mdpi.comnih.gov When appended to an aromatic ring, the -CF3 group can enhance the metabolic stability of a molecule, a crucial attribute in drug design that can increase a compound's biological half-life. This is because the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. nih.gov The lipophilicity imparted by the -CF3 group can improve a molecule's ability to permeate biological membranes, enhancing its bioavailability and interaction with hydrophobic regions of proteins and enzymes. mdpi.com

Consequently, trifluoromethylated aromatic amines and phenols are highly valued as building blocks. sigmaaldrich.com The amine and phenol (B47542) functionalities provide reactive handles for a wide array of chemical transformations, allowing for their integration into larger, more complex molecular architectures. The presence of the -CF3 group in these building blocks has been instrumental in the development of numerous successful pharmaceuticals and agrochemicals. For instance, it is estimated that about 30% of all newly approved drugs contain one or more fluorine atoms. sigmaaldrich.com Prominent examples of drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) and the cancer therapeutic sorafenib. mdpi.combeilstein-journals.org In agrochemicals, fluorine incorporation has led to herbicides and pesticides with improved efficacy. sigmaaldrich.com

Historical Context of Fluorinated Building Blocks in Complex Molecule Synthesis

The field of organofluorine chemistry predates the isolation of elemental fluorine itself. nih.gov One of the earliest reported syntheses of an organofluorine compound was by Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride (B91410). nih.gov This halogen exchange method remains a fundamental strategy in the industrial production of fluorochemicals. nih.gov The formation of an aryl carbon-fluorine (C-F) bond was first successfully carried out in the 1870s. nih.gov

A significant breakthrough in the synthesis of fluoroaromatic compounds was the Schiemann reaction, discovered in 1927, which involves the thermal decomposition of diazonium fluoroborates. nih.gov Another key development was the use of potassium fluoride for nucleophilic halogen exchange on aromatic rings, reported in 1936. nih.gov

Despite these early advances, the handling of fluorinating agents posed significant challenges. Elemental fluorine (F2) is extremely reactive and toxic, necessitating specialized equipment and expertise. beilstein-journals.org This spurred the development of safer, more selective, and easier-to-handle fluorinating reagents. A major advancement came with the advent of N-F (nitrogen-fluorine) reagents. The first report of an N-F compound acting as a fluorine-transfer agent was in 1964. beilstein-journals.org Over the following decades, a variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), were developed, making the synthesis of fluorinated compounds more accessible to non-specialist chemists. beilstein-journals.org These developments were crucial for expanding the availability and variety of fluorinated building blocks, enabling their widespread use in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. nih.govbeilstein-journals.org

Scope and Research Objectives Pertaining to 3-Amino-5-(trifluoromethyl)phenol

This compound is classified as an organic building block, specifically a fluorinated benzene (B151609) compound. bldpharm.combldpharm.com Its chemical structure combines the reactive properties of an aniline (B41778) and a phenol with the unique electronic and steric effects of a trifluoromethyl group. This combination makes it a valuable precursor for creating highly functionalized and structurally diverse molecules. researchgate.net

The primary research interest in this compound lies in its application as a synthetic intermediate. csic.es Key research objectives pertaining to this compound include:

Development of Novel Synthetic Methodologies: Exploring new and efficient chemical reactions that utilize the dual functionality of the amino and hydroxyl groups. This includes developing selective reactions that can modify one group while leaving the other intact, providing precise control over the synthesis of complex target molecules.

Synthesis of Bioactive Molecules: Using this compound as a starting material for the synthesis of novel pharmaceutical and agrochemical candidates. For example, related structures like 3-Amino-5-bromobenzotrifluoride are used in the synthesis of the anti-cancer drug Nilotinib. chemicalbook.com Research aims to create new derivatives and analogs of known active compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

Creation of Advanced Materials: Investigating its use in the synthesis of new polymers, resins, and dyes. csic.es The trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and specific optical characteristics to materials. sigmaaldrich.com For instance, it has been involved in the synthesis of fluorinated biphenyl-type epoxy resins. csic.es

The overarching goal is to leverage the unique properties of this compound to construct high-value, complex molecules that address current challenges in medicine, agriculture, and materials science.

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 401-86-5 | bldpharm.comsigmaaldrich.comfluorochem.co.uksigmaaldrich.com |

| Molecular Formula | C7H6F3NO | bldpharm.comsigmaaldrich.com |

| Molecular Weight | 177.12 g/mol | bldpharm.comechemi.com |

| IUPAC Name | This compound | sigmaaldrich.comfluorochem.co.uk |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Purity | 98% | sigmaaldrich.comsigmaaldrich.com |

| Storage Conditions | 2-8°C, protect from light, stored under nitrogen | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFYLYRXLSAJEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-86-5 | |

| Record name | 3-amino-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 5 Trifluoromethyl Phenol and Its Derivatives

Established Synthetic Routes to Substituted Trifluoromethylated Aminophenols

Established methods for synthesizing substituted trifluoromethylated aminophenols primarily involve two strategic approaches: the direct introduction of a trifluoromethyl group onto a pre-functionalized aromatic ring and the functionalization of a trifluoromethylated aromatic core.

Approaches Involving Directed Trifluoromethylation

Direct C-H trifluoromethylation of aromatic compounds, including anilines and phenols, presents an atom-economical route to trifluoromethylated derivatives. sci-hub.se Various trifluoromethylating reagents, such as Togni's reagent, Umemoto's reagent, and Langlois' reagent, have been developed for this purpose. sci-hub.se Photo-induced trifluoromethylation of aromatic rings using Umemoto's reagent II has been achieved without the need for a catalyst or additive. sci-hub.se This method has been successfully applied to anilines, affording trifluoromethylated products in moderate to good yields. sci-hub.se For instance, the photo-irradiation of anilines with Umemoto's reagent II can selectively introduce a trifluoromethyl group. sci-hub.se Another approach involves the use of CF3I in the presence of an Fe(II) compound, H2O2, and dimethylsulfoxide, which allows for the trifluoromethylation of various aromatic compounds under mild conditions. researchgate.net

Strategies for Aromatic Ring Functionalization

The functionalization of pre-existing trifluoromethylated aromatic rings is a common strategy for accessing a variety of substituted aminophenols. rsc.org This often involves the use of anilines as a readily available source of the aromatic core. rsc.orgrsc.org A recently developed method allows for the trifluoromethylarylation of alkenes using anilines without the need for transition metals or other additives. rsc.orgrsc.org This process is facilitated by the use of hexafluoroisopropanol (HFIP) as a solvent, which activates a hypervalent iodine trifluoromethylating reagent and directs the reaction to the para position of the aniline (B41778). rsc.orgrsc.org This method has been shown to be robust, with a wide range of anilines and alkenes being compatible substrates. rsc.org

Novel and Green Synthetic Approaches for 3-Amino-5-(trifluoromethyl)phenol

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of this compound.

Development of Environmentally Conscious Reaction Conditions

Efforts to create greener synthetic routes have explored microwave-assisted synthesis and the use of less hazardous solvents and reagents. tandfonline.comresearchgate.net Microwave-assisted methods have been reported for the synthesis of anilines and phenols from aryl halides, which reduces reaction times and eliminates the need for organic solvents and catalysts. tandfonline.com These approaches align with the principles of green chemistry by preventing waste, using safer solvents, and avoiding harsh reaction conditions. nih.gov Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, have also been developed for the synthesis of aryl trifluoromethyl ethers from aromatic amines. acs.org This technique offers a selective and efficient alternative to traditional solution-phase reactions. acs.org

Exploration of Catalytic Methods for Enhanced Efficiency

Catalytic methods play a crucial role in improving the efficiency and selectivity of synthetic transformations. For the synthesis of trifluoromethylated aminophenols and their derivatives, various catalytic systems have been explored. nih.govresearchgate.net Threonine-based boron-containing catalysts have been shown to promote the regio- and enantioselective synthesis of trifluoromethyl-substituted homoallylic α-tertiary NH2-amines. nih.govresearchgate.net This method utilizes readily available aminophenols and provides high yields and selectivities. nih.govresearchgate.net Copper-catalyzed N-arylation of amides has also been investigated to understand the mechanism and develop more efficient catalysts for C-N bond formation. acs.org Furthermore, bimetallic catalytic systems, such as Ni/Co, have been employed for the direct carbonylation of C-H bonds in amides. preprints.org

Synthesis of Key Intermediates for this compound Derivatization

The synthesis of derivatives of this compound often relies on the preparation of key intermediates that can be further functionalized. nih.gov A common strategy involves the synthesis of a core structure which is then modified in subsequent steps. nih.govfrontiersin.org For example, trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety have been synthesized from ethyl trifluoroacetoacetate in a multi-step process. nih.govfrontiersin.org This involves the preparation of intermediate compounds which are then reacted to form the final products. nih.govfrontiersin.org

Another important class of intermediates are trifluoromethylated pyrroles, which have shown significant biological activity. acs.org A regiospecific synthesis of 4-alkoxy and 4-amino substituted 2-trifluoromethyl pyrroles has been developed from 5-azido-4-alkoxy(amino)-1,1,1-trifluoro-pent-3-en-2-ones. acs.org The synthesis of trifluoromethylated monoterpene amino alcohols has also been achieved through the nucleophilic addition of the Ruppert-Prakash reagent to β-keto-benzyl-O-oximes. mdpi.com

The synthesis of trifluoromethylphenols can also be achieved through the reaction of a trifluoromethylhalobenzene with a sodium benzylate, followed by hydrogenolysis to remove the benzyl (B1604629) group. google.com This provides a route to the desired trifluoromethylphenol in good yield. google.com

Preparation of Functionalized Aromatic Precursors

A common approach to synthesizing this compound involves the use of pre-functionalized aromatic starting materials. These precursors already contain one or more of the desired functional groups or groups that can be readily converted to them.

One key precursor is 3-Amino-5-bromobenzotrifluoride . This compound serves as a versatile starting material for introducing various substituents at the 5-position via cross-coupling reactions. For instance, it is utilized in the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate for the anticancer drug Nilotinib. chemicalbook.com The bromo- group provides a handle for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Another important strategy involves the reduction of a nitro group to an amine. For example, 3-nitro-5-(trifluoromethyl)biphenyl can be reduced through catalytic hydrogenation (e.g., using Pd/C in ethanol) to yield 3-amino-5-(trifluoromethyl)biphenyl. This method is a standard and efficient way to introduce an amino group onto an aromatic ring that is already substituted with a trifluoromethyl group.

The synthesis of trifluoromethylphenols can also be achieved through a multi-step sequence starting from a substituted nitrobenzene. This process typically involves reduction of the nitro group to an aniline, followed by diazotization of the resulting amine and subsequent decomposition of the diazonium salt to yield the phenol (B47542). google.com However, the directing effects of the trifluoromethyl group must be considered, as it is a meta-directing group, which can influence the initial nitration step. google.com

A different approach to functionalized precursors involves the use of chromene scaffolds. For example, 7-amino-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized and subsequently used in palladium-catalyzed coupling reactions to introduce further functionalization. nih.gov

Below is a table summarizing key functionalized aromatic precursors and their applications:

| Precursor Compound | Application/Transformation | Reference |

| 3-Amino-5-bromobenzotrifluoride | Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | chemicalbook.com |

| 3-Nitro-5-(trifluoromethyl)biphenyl | Reduction to 3-amino-5-(trifluoromethyl)biphenyl | |

| Substituted Nitrobenzene | Reduction, diazotization, and decomposition to form trifluoromethylphenols | google.com |

| 7-Amino-2-(trifluoromethyl)-4H-chromen-4-one | Further functionalization via palladium-catalyzed coupling | nih.gov |

Generation of Reactive Species for Subsequent Transformations

The synthesis of this compound and its derivatives often involves the in-situ generation of reactive species that readily undergo further chemical transformations. These transient intermediates are crucial for building the final molecular architecture.

Diazonium Salts: A classic method for introducing a hydroxyl group onto an aromatic ring involves the formation of a diazonium salt from an amino group. For instance, this compound itself can be dissolved in a mixture of water and sulfuric acid, cooled, and then treated with sodium nitrite (B80452) to generate the corresponding diazonium salt. This reactive intermediate can then be subjected to various reactions, although the text does not specify its direct conversion back to a phenol in this context. cardiff.ac.uk

o-Quinone Imines: In the synthesis of more complex derivatives, such as 1,4-benzoxazines, o-aminophenols are oxidized to form highly reactive o-quinone imines. acs.org These species are transitory and act as versatile intermediates. For example, the oxidation of o-aminophenols can be catalyzed by enzymes like horseradish peroxidase, offering a more sustainable alternative to conventional stoichiometric oxidants. acs.org The generated o-quinone imine can then undergo in-situ reactions like an inverse electron demand Diels-Alder (IEDDA) cycloaddition with a suitable dienophile to construct the benzoxazine (B1645224) scaffold. acs.org This method has been used to synthesize a variety of benzoxazines with good yields. acs.org

Pyrylium (B1242799) Salts: A modern approach for the conversion of an aromatic amine to other functionalities involves the use of pyrylium tetrafluoroborate. This reagent reacts with an aniline to form a pyridinium (B92312) salt intermediate. acs.org These salts are activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles. acs.org This method has been successfully applied in a mechanochemical one-pot procedure to substitute the amino group with a trifluoromethoxy (OCF3) group, using 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide as the nucleophile source. acs.org

The following table details some of the reactive species generated and their subsequent transformations:

| Reactive Species | Generation Method | Subsequent Transformation | Reference |

| Diazonium Salt | Treatment of this compound with sodium nitrite in acidic solution | Not specified in the provided text for direct phenol formation, but generally used for various substitutions. | cardiff.ac.uk |

| o-Quinone Imine | Oxidation of o-aminophenols (e.g., with horseradish peroxidase) | Inverse electron demand Diels-Alder (IEDDA) cycloaddition to form 1,4-benzoxazines | acs.org |

| Pyridinium Salt | Reaction of an aniline with pyrylium tetrafluoroborate | Nucleophilic aromatic substitution (SNAr) to introduce functionalities like OCF3 | acs.org |

Chemical Reactivity and Transformation Studies of 3 Amino 5 Trifluoromethyl Phenol

Mechanistic Investigations of Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The phenol ring of 3-Amino-5-(trifluoromethyl)phenol is subject to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is dictated by the electronic properties of the existing substituents: the amino (-NH₂) group and the trifluoromethyl (-CF₃) group. The amino group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. masterorganicchemistry.com

Mechanistic studies of EAS reactions on substituted benzenes have shown that the rate of reaction is highly dependent on the nature of the substituents. For instance, the nitration of trifluoromethylbenzene is approximately 40,000 times slower than the nitration of benzene (B151609) itself. masterorganicchemistry.com This deactivating effect is a critical consideration in planning synthetic transformations involving this compound. While the amino group directs substitution, the trifluoromethyl group's deactivation necessitates harsher reaction conditions to achieve substitution. The substitution pattern is generally directed to the positions ortho and para to the amino group.

A plausible mechanism for electrophilic aromatic substitution on this phenol involves the initial attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a Wheland intermediate (a resonance-stabilized carbocation). acs.org The stability of this intermediate is influenced by the substituents. The amino group can stabilize the positive charge through resonance, particularly when the attack is at the ortho or para positions. The trifluoromethyl group, being strongly electron-withdrawing, destabilizes the carbocation. The final step is the loss of a proton to restore aromaticity. acs.org

Nucleophilic Reactions Involving the Amino and Phenolic Hydroxyl Groups

The amino and phenolic hydroxyl groups of this compound are key sites for nucleophilic reactions, enabling the synthesis of a wide array of derivatives.

Formation of Imine Derivatives (Schiff Bases)

The amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. smolecule.combeilstein-journals.org This reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, followed by dehydration.

For example, the reaction of 3-(trifluoromethyl)aniline (B124266) with 2-hydroxy-3-ethoxybenzaldehyde in refluxing ethanol (B145695) yields the corresponding Schiff base, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol. acs.org Similarly, trifluoromethylated quinoline-phenol Schiff bases have been synthesized by reacting 6-amino-4-(trifluoromethyl)quinolines with salicylaldehydes. beilstein-journals.org The formation of these imines is a versatile method for introducing new functionalities and building more complex molecular architectures.

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)aniline | 2-Hydroxy-3-ethoxybenzaldehyde | (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | acs.org |

| 6-Amino-4-(trifluoromethyl)quinolines | Salicylaldehydes | (E)-2-(((4-(Trifluoromethyl)quinolin-6-yl)imino)methyl)phenols | beilstein-journals.org |

| 3,4-Diaminopyridine | 3,5-Difluoro-2-hydroxy-benzaldehyde | (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol | frontiersin.org |

Condensation and Cyclization Reactions

The amino and hydroxyl groups of this compound can participate in a variety of condensation and cyclization reactions to form heterocyclic compounds. These reactions are fundamental in medicinal chemistry for the synthesis of novel scaffolds.

For instance, 3-amino-1,3-amino alcohols and their phenol analogs are valuable precursors in heterocyclization reactions. researchgate.net The condensation of this compound with appropriate reagents can lead to the formation of various heterocyclic systems. The specific product formed often depends on the reaction conditions and the nature of the condensing partner.

Cyclization reactions can also be intramolecular. For example, acylated 4-amino-5-aryl-2-(trifluoromethyl)pyridines can be cyclized using a mixture of phosphorus pentoxide and phosphorus oxychloride to yield 3-(trifluoromethyl)benzo[c] Current time information in Bangalore, IN.rsc.orgnaphthyridines. researchgate.net Another example involves the reaction of 2-amino-4-(trifluoromethyl)phenol, which can undergo oxidative cycloaddition reactions. nih.gov

Palladium-Catalyzed Cross-Coupling and Other Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound and its derivatives can serve as substrates in these transformations. acs.orgnih.gov The presence of the trifluoromethyl group can influence the reactivity of the compound in these reactions. The electron-withdrawing nature of the -CF₃ group can activate aryl halides for reactions like the Buchwald-Hartwig amination.

Aryl halides containing a trifluoromethyl group can be effectively coupled with various amines using palladium catalysts, often with lower catalyst loadings than previously reported. acs.org For example, the palladium-catalyzed cross-coupling of N,N-dialkylaminomethyltrifluoroborate salts with various benzyl (B1604629) chlorides and chloromethyl-heteroaryls provides access to arylethylamine scaffolds. frontierspecialtychemicals.com

Other metal-mediated transformations are also significant. For instance, nickel-mediated trifluoromethylation of phenol derivatives using trimethyl(trifluoromethyl)silane has been developed. osti.gov This method allows for the direct incorporation of a CF₃ group into aromatic systems. Additionally, copper-mediated reactions are also employed, such as the copper-catalyzed synthesis of 4-CF₃-1,2,3-triazoles via a click reaction. nih.gov

Table 2: Examples of Metal-Mediated Transformations

| Reaction Type | Metal Catalyst | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl halide with -CF₃ group | Arylamine | |

| C(sp³)-C(sp³) Coupling | Palladium | (Chloromethyl)aryl | Arylethylamine | frontierspecialtychemicals.com |

| Trifluoromethylation | Nickel | Phenol derivative | Trifluoromethylarene | osti.gov |

| Click Reaction | Copper | Alkyne and azide (B81097) | 4-CF₃-1,2,3-Triazole | nih.gov |

Introduction of Heterocyclic Moieties and Complex Architectures

The functional groups of this compound make it a valuable building block for the synthesis of more complex molecules, particularly those containing heterocyclic moieties.

Synthesis of Trifluoromethylated Azoles (e.g., Triazoles, Pyrazoles)

Trifluoromethylated azoles, such as triazoles and pyrazoles, are important classes of compounds in medicinal and materials chemistry due to the unique properties conferred by the trifluoromethyl group. beilstein-journals.org

Triazoles: The synthesis of trifluoromethylated 1,2,3-triazoles can be achieved through copper(I)-catalyzed 1,3-dipolar cycloaddition reactions (click chemistry) between a trifluoromethyl-containing alkyne and an azide. beilstein-journals.org For instance, trifluoromethyl propargylamines react with various azides in the presence of a Cu(I) catalyst to yield 1,4-disubstituted 1,2,3-triazoles in good yields. beilstein-journals.org Another approach involves the reaction of CF₃-ynones with sodium azide, which can be switched to produce either trifluoromethylated triazoles or isoxazoles depending on the acidity of the reaction medium. mdpi.com

Pyrazoles: Several methods exist for the synthesis of trifluoromethylated pyrazoles. One common method is the condensation of a trifluoromethyl-β-diketone with a hydrazine (B178648) derivative. bohrium.com The regioselectivity of this reaction, determining whether a 3-CF₃ or 5-CF₃ pyrazole (B372694) is formed, can often be controlled by the choice of solvent. researchgate.net For example, highly polar protic solvents tend to favor the formation of 3-trifluoromethylpyrazoles, while polar aprotic solvents favor the 5-CF₃ isomers. researchgate.net Another route involves the cyclization of hydrazones of CF₃-ynones induced by electrophilic halogenation, which allows for the regioselective synthesis of 4-halo-3-CF₃-pyrazoles. researchgate.net

Table 3: Synthesis of Trifluoromethylated Azoles

| Azole Type | Synthetic Method | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole | Huisgen 1,3-dipolar cycloaddition | Trifluoromethyl propargylamine, azide, Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole | beilstein-journals.org |

| Pyrazole | Condensation | Trifluoromethyl-β-diketone, hydrazine | 3(5)-Trifluoromethylpyrazole | bohrium.com |

| Pyrazole | Cyclization of hydrazones | Hydrazone of CF₃-ynone, electrophilic halogenating agent | 4-Halo-3-CF₃-pyrazole | researchgate.net |

Formation of Poly-substituted Pyrimidine (B1678525) and Quinazoline (B50416) Derivatives

The unique structural and electronic properties of this compound, characterized by the presence of an electron-donating amino group and a potent electron-withdrawing trifluoromethyl group on the aromatic ring, make it a valuable precursor in the synthesis of complex heterocyclic systems. Its utility is particularly evident in the construction of polysubstituted pyrimidine and quinazoline scaffolds, which are core structures in many biologically active molecules.

Researchers have utilized the reactivity of the amino group and the phenoxy moiety of trifluoromethyl-substituted phenols to construct these fused heterocyclic systems. For instance, thieno[2,3-e] Current time information in Bangalore, IN.arabjchem.orgmdpi.comtriazolo[4,3-c]pyrimidine derivatives have been synthesized by reacting a substituted chlorothienopyrimidine with hydrazine hydrate, followed by cyclization and subsequent reaction with various substituted phenols. In one such synthesis, 5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e] Current time information in Bangalore, IN.arabjchem.orgmdpi.comtriazolo[4,3-c]pyrimidine was successfully prepared, demonstrating the incorporation of the entire 3-(trifluoromethyl)phenol (B45071) moiety into a complex pyrimidine-based framework. nih.gov The structure-activity relationship studies of these compounds revealed that the presence of a trifluoromethyl group at the meta-position of the phenol ring was a key factor for high anticonvulsant activity. nih.gov

Similarly, the related aniline (B41778), 3-(trifluoromethyl)aniline, is a common building block for quinazoline derivatives. These syntheses often involve the coupling of the aniline with a suitable quinazoline precursor. For example, a series of quinazoline derivatives were synthesized as dual inhibitors of EGFR and CAIX, where the 3-(trifluoromethyl)phenylamino group was a key structural feature. arabjchem.org While this synthesis uses the corresponding aniline rather than the phenol, it highlights the importance of the 3-(trifluoromethyl)phenyl motif in the design of potent quinazoline-based agents. The general approach involves coupling commercially available chloroquinazolines with various anilines to explore the structure-activity relationship around the anilino ring. nih.gov

The synthesis of these derivatives often relies on multi-step reactions or one-pot multicomponent reactions, leveraging the differential reactivity of functional groups to build molecular complexity efficiently. openmedicinalchemistryjournal.comsioc-journal.cn

Table 1: Synthesis of Pyrimidine and Quinazoline Derivatives

| Starting Material Derived from Phenol | Reaction Type | Key Reagents/Conditions | Resulting Derivative | Ref. |

|---|---|---|---|---|

| 3-(Trifluoromethyl)phenol | Nucleophilic Aromatic Substitution | 5-Chloro-thieno[2,3-e] Current time information in Bangalore, IN.arabjchem.orgmdpi.comtriazolo[4,3-c]pyrimidine, K₂CO₃, Acetonitrile | 5-[3-(Trifluoromethyl)phenoxy]thieno[2,3-e] Current time information in Bangalore, IN.arabjchem.orgmdpi.comtriazolo[4,3-c]pyrimidine | nih.gov |

| 3-(Trifluoromethyl)aniline | Nucleophilic Aromatic Substitution | 6,7-Bismethoxychloroquinazoline | Anilinoquinazolines | nih.gov |

| 3-(Trifluoromethyl)phenylamine | Coupling Reaction | 4-Chloroquinazoline derivative | N-(3-(Trifluoromethyl)phenyl)quinazolin-4-amine derivatives | arabjchem.org |

Design and Synthesis of Advanced Aromatic Frameworks

The this compound scaffold is a versatile building block for the design and synthesis of advanced aromatic frameworks beyond simple pyrimidines and quinazolines. The trifluoromethyl (CF₃) group significantly influences the molecule's reactivity, allowing for its incorporation into larger, more complex structures through modern synthetic methodologies. wikipedia.org

One prominent strategy involves using the phenoxy portion of the molecule as a nucleophile in substitution reactions to create complex ethers. A series of novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles were synthesized through a multi-step process. researchgate.net This synthesis involved the initial formation of a triazole thiol, which was then oxidized to a sulfone. The subsequent substitution with 3-(trifluoromethyl)phenol yielded the target compounds, demonstrating a robust method for creating highly functionalized triazole-ether linkages. researchgate.net

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also pivotal in constructing advanced frameworks. While not starting directly from the phenol, derivatives containing the trifluoromethylphenyl moiety are frequently used. For instance, 3-aryl- Current time information in Bangalore, IN.arabjchem.orgmdpi.comtriazolo[4,3-c]quinazoline derivatives have been synthesized where a 3-(4-trifluoromethyl)phenyl group was part of the initial framework. mdpi.com This framework was then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids to generate complex, non-planar, and fluorescent aminobiphenyl-substituted aromatic systems. mdpi.com

Furthermore, the controlled generation of electrophiles from phenol derivatives offers a pathway to build complex aromatic molecules in a one-pot fashion. By tuning the leaving group ability of phenolate (B1203915) derivatives, multiple unmasked electrophiles can be generated sequentially by simply varying the reaction temperature. rsc.org This strategy allows for the autonomous formation of multiple bonds and the combination of several simple starting materials into a single, complex aromatic structure. Substrates bearing a trifluoromethyl group have been successfully used in such tandem acylation-amidation reactions to construct elaborate aromatic ketones and amides. rsc.org

These examples underscore the role of the trifluoromethyl-substituted phenol/aniline core in creating diverse and complex aromatic architectures, which are of significant interest in materials science and medicinal chemistry. beilstein-journals.orgacs.org

Table 2: Synthesis of Advanced Aromatic Frameworks

| Starting Material/Core Structure | Synthetic Method | Key Reagents/Conditions | Resulting Advanced Framework | Ref. |

|---|---|---|---|---|

| 3-(Trifluoromethyl)phenol | Oxidation followed by Nucleophilic Substitution | H₂O₂, Na₂WO₄; 3-Aryl-5-methylsulfonyl-4-substituted-4H- Current time information in Bangalore, IN.arabjchem.orgmdpi.comtriazole | 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles | researchgate.net |

| 5-(4-Bromophenyl)-3-(4-trifluoromethyl)phenyl- Current time information in Bangalore, IN.arabjchem.orgmdpi.comtriazolo[4,3-c]quinazoline | Suzuki-Miyaura Cross-Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-5-aminobiphenyl Substituted Current time information in Bangalore, IN.arabjchem.orgmdpi.comtriazolo[4,3-c]quinazolines | mdpi.com |

| Methyl 2-((4-(trifluoromethyl)benzoyl)oxy)benzoate | Sequential Aromatic Acylation-Amidation | Triflic acid (TfOH), varying temperature (0 °C to 20 °C) | Complex aromatic ketones and amides | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 5 Trifluoromethyl Phenol and Its Derivatives

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For 3-Amino-5-(trifluoromethyl)phenol and its derivatives, characteristic FT-IR absorption bands include:

N-H stretching: The amino group (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. researchgate.net

O-H stretching: The phenolic hydroxyl group (O-H) exhibits a broad absorption band, usually in the range of 3200-3600 cm⁻¹, the position and shape of which are sensitive to hydrogen bonding.

C-F stretching: The trifluoromethyl group (CF₃) gives rise to strong absorption bands in the region of 1100-1350 cm⁻¹.

Aromatic C=C stretching: The stretching vibrations of the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond of the amino group is usually observed around 1250-1350 cm⁻¹.

C-O stretching: The phenolic C-O stretching vibration is typically found in the 1200-1260 cm⁻¹ range.

In a study of a Schiff base derivative, 2-(((3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)imino)methyl)phenol, the C=N stretching vibration was observed at 1600 cm⁻¹. dergipark.org.tr The analysis of FT-IR spectra, often complemented by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational frequencies. dergipark.org.tracs.org

Interactive Data Table: Characteristic FT-IR Frequencies for Derivatives of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3300-3500 researchgate.net |

| Hydroxyl (O-H) | Stretching | 3200-3600 |

| Trifluoromethyl (C-F) | Stretching | 1100-1350 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Amino (C-N) | Stretching | 1250-1350 |

| Phenolic (C-O) | Stretching | 1200-1260 |

| Imine (C=N) | Stretching | ~1600 dergipark.org.tr |

Raman spectroscopy is a complementary technique to FT-IR that also provides information about the vibrational modes of a molecule. researchgate.net It is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the FT-IR spectrum.

For this compound, Raman spectroscopy can provide further details on the vibrations of the aromatic ring and the trifluoromethyl group. For example, the C-C ring vibrations in aromatic compounds are typically observed in the SERS spectra around 1590 cm⁻¹. rsc.org While specific Raman data for this compound is not abundant in the provided results, data for related compounds like 4-nitro-3-trifluoromethylphenol is available and shows the utility of FT-Raman spectroscopy in characterizing such molecules. nih.gov The combination of FT-IR and Raman spectroscopy, supported by theoretical calculations, offers a comprehensive understanding of the vibrational properties of the molecule. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. nist.gov

For this compound, with a molecular weight of 177.13 g/mol , the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 177. sigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the elemental composition of the molecule. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for phenols include the loss of CO and CHO radicals. docbrown.info For this compound, fragmentation would also involve the stable trifluoromethyl group. The loss of the CF₃ group (mass 69) would lead to a significant fragment ion. The fragmentation of the aromatic ring can also produce a series of characteristic ions.

In the analysis of derivatives, such as a Schiff base, the mass spectrum can confirm the molecular weight of the synthesized compound. bepls.com For instance, the mass spectrum of (4-Isopropyl-benzylidene)-(3-trifluoromethyl phenyl)-amine showed a peak at m/z 291.12, confirming its calculated molecular mass. bepls.com The detailed analysis of these fragmentation patterns, often in conjunction with other spectroscopic data, allows for the unambiguous identification and structural confirmation of this compound and its derivatives.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

While a specific crystal structure for this compound is not extensively documented in readily available literature, a wealth of information from its derivatives, particularly Schiff bases, offers a clear window into its probable solid-state behavior. These derivatives allow for a detailed examination of the geometric and packing forces at play.

Analysis of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds are critical in defining the conformation and planarity of molecules. In derivatives of this compound, such as those formed by the reaction of the amine group with an aldehyde, strong intramolecular hydrogen bonds are consistently observed.

For instance, in Schiff base derivatives of o-hydroxyanilines or related phenols, an O—H⋯N hydrogen bond between the hydroxyl group and the imine nitrogen is a common and stabilizing feature. nih.govtubitak.gov.triucr.org This interaction often results in the formation of a stable six-membered ring, referred to as an S(6) ring motif. iucr.orgnih.gov This strong bond enforces a high degree of planarity in that region of the molecule and favors the phenol-imine tautomeric form over the keto-amine alternative in the solid state. nih.govtubitak.gov.tr Similarly, in derivatives where an amino group is adjacent to a hydrogen bond acceptor, N—H⋯N or N—H⋯O interactions can occur, also forming S(6) rings and influencing molecular geometry. iucr.orgresearchgate.net The presence of the electron-withdrawing trifluoromethyl group can influence the acidity of the N-H or O-H protons and the basicity of the nitrogen acceptor, thereby modulating the strength of these intramolecular interactions. researchgate.net

Investigation of Intermolecular Interactions and Crystal Lattices

The arrangement of molecules in a crystal lattice is dictated by a combination of intermolecular forces. For trifluoromethyl-substituted phenols and anilines, these interactions include classical hydrogen bonds and weaker contacts involving the fluorine atoms.

In the crystal structures of related compounds, strong intermolecular hydrogen bonds, such as O—H⋯O, are often primary drivers of the supramolecular assembly, linking molecules into dimers or extended chains. nih.govtubitak.gov.trresearchgate.net For example, carboxylic acid derivatives can form centrosymmetric dimers with a characteristic R²₂(8) ring motif via O—H⋯O bonds between the carboxyl groups. researchgate.net

Table 2: Dominant Intermolecular Interactions in the Crystal Lattices of Derivatives

| Interaction Type | Role in Crystal Packing | Example Compound(s) | Citation |

|---|---|---|---|

| O—H⋯O | Forms dimers and chains, creating robust networks. | (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol | nih.govtubitak.gov.tr |

| C—H⋯O | Links molecules into polymeric chains. | 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol | nih.gov |

| N—H⋯O | Connects molecules into chains along a crystal axis. | 2-Amino-3-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)-4H-chromen-4-one | iucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. ichemc.ac.lk The spectrum of this compound is characterized by absorptions arising from the promotion of electrons from occupied bonding (π) and non-bonding (n) molecular orbitals to unoccupied anti-bonding (π*) orbitals.

The primary chromophore is the substituted benzene ring. The key electronic transitions expected for this molecule are:

π → π* Transitions: These are high-energy transitions associated with the aromatic system. The presence of substituents on the benzene ring—the electron-donating -OH and -NH₂ groups and the electron-withdrawing -CF₃ group—influences the energy levels of the π orbitals. These transitions typically result in strong absorption bands in the near-UV region. beilstein-journals.org For a related compound, 3-Amino-5-(trifluoromethyl)biphenyl, a maximum absorption (λmax) is observed around 260 nm, which is characteristic of a π → π* transition in a substituted aromatic system.

n → π* Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on the oxygen of the hydroxyl group and the nitrogen of the amino group) to an anti-bonding π* orbital of the aromatic ring. ichemc.ac.lk These transitions are typically less intense than π → π* transitions and appear at longer wavelengths.

The solvent environment can influence the position of these absorption bands. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the λmax (solvatochromism).

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity | Citation |

|---|---|---|---|---|

| π → π* | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital of the benzene ring. | Near-UV (~250-300 nm) | High | beilstein-journals.org |

Computational and Theoretical Investigations of 3 Amino 5 Trifluoromethyl Phenol

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of 3-Amino-5-(trifluoromethyl)phenol. These calculations provide fundamental insights into the molecule's behavior at the quantum level.

Geometry Optimization and Conformational Analysis

Theoretical investigations using DFT methods, such as with the M06/6-31G(d,p) level of theory, are employed to determine the most stable three-dimensional arrangement of atoms in this compound. nih.gov This process of geometry optimization identifies the lowest energy conformation of the molecule. To explore the molecule's flexibility, potential energy surface scans are performed by systematically rotating specific bonds, such as the C-O and C-N bonds, to identify different conformers and the energy barriers between them. ruc.dk For similar phenolic compounds, studies have shown that different conformers can exist with small energy differences between them. ruc.dk

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

DFT calculations are instrumental in predicting the spectroscopic characteristics of this compound, which can then be compared with experimental data for validation. ruc.dkdergipark.org.tr

Nuclear Magnetic Resonance (NMR): The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions aid in the assignment of signals in experimentally obtained NMR spectra.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be computed using DFT. ruc.dkdergipark.org.tr These calculated frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of chemical bonds. For example, the characteristic N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹. nih.gov The C-F stretching vibrations of the trifluoromethyl group are also a key feature in the vibrational spectra. dergipark.org.tr A comparison of the theoretical and experimental spectra helps in the detailed assignment of the observed vibrational bands. nih.gov

Table 1: Predicted Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretching | 3300 - 3500 nih.govresearchgate.net |

| Amino (N-H) | Scissoring | ~1600 |

| Phenolic (O-H) | Stretching | ~3600 |

| Trifluoromethyl (C-F) | Stretching | 1100 - 1200 dergipark.org.tr |

| Aromatic (C-H) | Stretching | 3000 - 3100 dergipark.org.tr |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound are critical to understanding its reactivity and intermolecular interactions.

HOMO-LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and kinetic stability. ijaemr.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. ijaemr.com For phenolic compounds, the HOMO is often localized on the phenyl ring and the oxygen atom, while the LUMO is typically distributed over the aromatic ring. ijaemr.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. ijaemr.com It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For a substituted phenol (B47542), the area around the electronegative oxygen atom of the hydroxyl group and the nitrogen of the amino group would be expected to show a negative electrostatic potential, indicating their role as potential sites for electrophilic attack. ijaemr.combohrium.com Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. nih.gov By simulating the movements of atoms and bonds, MD can reveal the accessible conformational landscapes of the molecule in different environments, such as in solution. nih.govacs.org These simulations can identify the most populated conformations and the transitions between them, offering a more complete picture of the molecule's flexibility and shape in a dynamic setting. nih.govnih.gov

In Silico Studies of Molecular Interactions and Recognition

Computational methods are extensively used to predict and analyze how this compound might interact with other molecules, which is crucial for applications such as drug design.

Computational Assessment of Binding Interactions

Molecular docking is a primary in silico technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govd-nb.info This method is widely used to study the binding of small molecules like this compound to the active sites of proteins. researchgate.net The calculations estimate the binding affinity, often expressed as a docking score or binding free energy, which indicates the strength of the interaction. d-nb.inforesearchgate.net These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. acs.org For instance, the amino and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, while the trifluoromethyl-substituted phenyl ring can engage in hydrophobic and other non-covalent interactions. nih.gov

Table 2: Potential Intermolecular Interactions Involving this compound

| Interacting Group on this compound | Type of Interaction | Potential Partner Group on a Receptor |

| Amino Group (-NH₂) | Hydrogen Bond Donor/Acceptor | Carbonyl, Hydroxyl, Carboxylate |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Carbonyl, Hydroxyl, Carboxylate |

| Trifluoromethyl Group (-CF₃) | Dipole-Dipole, Hydrophobic | Aromatic rings, Alkyl chains |

| Aromatic Ring | π-π Stacking, Hydrophobic | Aromatic rings (e.g., Phenylalanine, Tyrosine) |

Structure-Activity Relationship (SAR) Exploration via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational modeling serves as a powerful tool to explore these relationships, predicting the activity of new derivatives and optimizing lead compounds. For this compound, SAR exploration would computationally model how modifications to its core structure affect its interactions with biological targets.

Research on related aniline (B41778) and phenol derivatives has demonstrated that in silico models can effectively study the relationship between chemical reactivity and biological responses, such as skin sensitization. d-nb.info These models often use quantum mechanical descriptors to quantify the impact of different substituents. The amino (NH2), hydroxyl (OH), and trifluoromethyl (CF3) groups on the central phenyl ring of this compound are key determinants of its electronic and steric properties, which in turn govern its binding affinity to target proteins.

Computational SAR studies for this compound would involve systematically modifying these functional groups and calculating the resulting change in predicted activity. For instance, the position and nature of the electron-withdrawing trifluoromethyl group are known to significantly enhance lipophilicity and metabolic stability in drug candidates. SAR studies on similar scaffolds have shown that strong electron-withdrawing substituents can increase biological activity. researchgate.net

Interactive Table: Example of Computational SAR Exploration for this compound Analogs

| Structural Modification | Rationale for Computational Analysis | Predicted Impact on Activity (Hypothetical) |

|---|---|---|

| Altering the position of the -CF3 group | To assess the impact of steric hindrance and electronic effects on receptor binding. | Shifting from meta to ortho or para could decrease or abolish activity due to steric clashes or altered electronic distribution. |

| Replacing the -NH2 group with other functionalities (e.g., -NO2, -CH3) | To evaluate the importance of the hydrogen-bonding capability of the amino group for target interaction. | Replacement with a non-hydrogen-bonding group is predicted to reduce binding affinity. |

| Substituting the -OH group | To determine the role of the phenolic hydroxyl as a hydrogen bond donor or acceptor. | Esterification or etherification would likely alter the binding mode and could decrease intrinsic activity. |

These computational explorations, often part of a broader Quantitative Structure-Activity Relationship (QSAR) analysis, help to build predictive models. nih.govresearchgate.netresearchgate.net Such models can then be used to screen virtual libraries of related compounds, prioritizing the synthesis and testing of only the most promising candidates, thereby saving significant time and resources.

Prediction of ADMET Properties Through Computational Tools

The success of a drug candidate depends not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. researchgate.net In silico tools are widely used in the early stages of drug discovery to predict the ADMET properties of compounds, helping to identify potential liabilities before committing to expensive experimental studies. ljmu.ac.uk

For this compound and its derivatives, various computational models can predict a range of pharmacokinetic and toxicity parameters. researchgate.netresearchgate.net These predictions are based on the compound's structural features and physicochemical properties, such as its molecular weight, lipophilicity (logP), and pKa. europa.eu For example, the presence of the trifluoromethyl group is known to influence metabolism, often by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes. bhu.ac.in

Computational ADMET prediction for this compound would likely involve the use of software platforms that calculate key descriptors and compare them against established thresholds for drug-likeness, such as Lipinski's Rule of Five. researchgate.netresearchgate.net

Interactive Table: Predicted ADMET Profile for this compound

| ADMET Parameter | Property | Predicted Outcome based on Structure | Rationale |

|---|---|---|---|

| Absorption | Oral Bioavailability | Moderate to Good | The compound has a low molecular weight (177.13 g/mol ) and likely falls within the parameters of Lipinski's Rule of Five, suggesting good absorption potential. researchgate.netsigmaaldrich.com |

| Cell Permeability | High | The lipophilic trifluoromethyl group enhances the ability to cross cell membranes. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Likely to cross | Small, lipophilic molecules often exhibit CNS penetration. |

| Plasma Protein Binding | Moderate | The presence of polar amino and hydroxyl groups may limit extensive binding to plasma proteins like albumin. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Potential for inhibition | Aromatic amines and phenols can be substrates or inhibitors for various CYP isoforms. bhu.ac.in |

| Metabolic Stability | Enhanced | The trifluoromethyl group can block metabolically labile positions, potentially increasing the compound's half-life. | |

| Excretion | Route of Elimination | Likely renal and hepatic | Metabolites are typically excreted through urine and/or feces. |

| Toxicity | hERG Inhibition | Low to Moderate Risk | While a full prediction requires specific models, the structural class is not a universally recognized hERG activator. ljmu.ac.uk |

The integration of these in silico ADMET predictions allows for a comprehensive early-stage risk assessment. ljmu.ac.uk By identifying potential issues such as poor absorption or high toxicity early on, medicinal chemists can prioritize more promising compounds or design new analogs with improved pharmacokinetic profiles. researchgate.net

Applications of 3 Amino 5 Trifluoromethyl Phenol in Diverse Chemical Research Fields

Role as a Versatile Synthon in Complex Organic Synthesis

3-Amino-5-(trifluoromethyl)phenol is a versatile starting material in organic synthesis due to its dual reactivity. The amino group can readily undergo diazotization and subsequent reactions, while the phenolic hydroxyl group can be alkylated, acylated, or used in condensation reactions. This allows for the construction of diverse molecular architectures.

Precursor in the Synthesis of Fluorinated Heterocyclic Scaffolds

The presence of the trifluoromethyl group makes this compound an attractive precursor for the synthesis of fluorinated heterocyclic compounds. researchgate.netresearchgate.net These compounds are of significant interest in medicinal chemistry due to their enhanced metabolic stability and binding affinity to biological targets. mdpi.com

For instance, the amino group can be transformed into a diazonium salt, which can then be used in various cyclization reactions to form nitrogen-containing heterocycles. The phenolic hydroxyl group can participate in intramolecular cyclizations or be used as a handle for further functionalization. The synthesis of trifluoromethyl-substituted pyrazoles and triazoles has been reported using related trifluoromethyl-containing building blocks. researchgate.netmdpi.comresearchgate.netmdpi.com The general strategies often involve the condensation of a trifluoromethylated precursor with a suitable binucleophile. researchgate.netnih.gov

Building Block for Functionalized Aromatic Systems

This compound is an excellent building block for constructing functionalized aromatic systems. The amino and hydroxyl groups can be selectively protected and deprotected, allowing for stepwise functionalization of the aromatic ring. This controlled approach enables the synthesis of polysubstituted aromatic compounds with well-defined substitution patterns.

The trifluoromethyl group's strong electron-withdrawing nature influences the reactivity of the aromatic ring, directing electrophilic substitution to specific positions. This regioselectivity is crucial for the synthesis of complex molecules with desired isomeric purity. For example, the synthesis of various substituted phenols and anilines often relies on the directing effects of existing substituents. rsc.org

Development of Advanced Materials with Tunable Properties

The unique electronic and physical properties conferred by the trifluoromethyl group make this compound a valuable monomer for the development of advanced materials.

Integration into Fluorinated Polymers (e.g., Polyimides)

Fluorinated polymers, particularly polyimides, are known for their exceptional thermal stability, chemical resistance, and low dielectric constants. researchgate.netrsc.orgrsc.org The incorporation of this compound derivatives into polyimide backbones can further enhance these properties. researchgate.netlew.ro The trifluoromethyl groups increase the free volume within the polymer matrix, which can lead to improved processability and gas permeability. researchgate.net

The synthesis of fluorinated polyimides typically involves the polycondensation of a diamine monomer with a dianhydride. Diamines derived from this compound can be used to introduce the trifluoromethyl moiety into the polymer chain. These polyimides often exhibit enhanced solubility in organic solvents, making them easier to process into films and coatings. researchgate.netrsc.orgrsc.org

Table 1: Properties of Fluorinated Polyimides

| Property | Observation | Reference(s) |

| Solubility | Generally improved in organic solvents. | researchgate.netrsc.orgrsc.org |

| Thermal Stability | High glass transition temperatures and decomposition temperatures. | researchgate.netrsc.orgrsc.orgresearchgate.net |

| Dielectric Constant | Lower dielectric constants due to the C-F bond's low polarizability. | rsc.orgrsc.orgresearchgate.net |

| Optical Transparency | Can exhibit high optical transparency and a light color. | rsc.orgrsc.org |

Exploration in Liquid Crystal and Photoactive Material Design

The rigid aromatic core and the presence of polar functional groups in derivatives of this compound make them interesting candidates for the design of liquid crystals. The trifluoromethyl group can influence the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase formed.

Furthermore, the amino and phenol (B47542) functionalities can be modified to introduce photoactive moieties, leading to the development of photoresponsive materials. google.comgoogle.com For example, the synthesis of photoactive analogs of propofol (B549288) has been achieved using related trifluoromethyl-containing phenols. nih.gov These materials could find applications in optical data storage, molecular switches, and photo-alignment layers for liquid crystal displays.

Contributions to Ligand Design and Coordination Chemistry

The amino and hydroxyl groups of this compound can act as coordination sites for metal ions, making it a useful scaffold for ligand design. The trifluoromethyl group can modulate the electronic properties of the resulting metal complexes, influencing their catalytic activity, stability, and spectroscopic properties.

Schiff base ligands, formed by the condensation of an amine with a carbonyl compound, are widely used in coordination chemistry. rsc.org this compound can be used to synthesize Schiff base ligands bearing a trifluoromethyl group. These ligands can then be used to form complexes with various transition metals, leading to catalysts for a range of organic transformations. The electron-withdrawing nature of the trifluoromethyl group can enhance the Lewis acidity of the metal center, potentially leading to improved catalytic performance.

Synthesis of Fluorinated Ligands for Metal Complexes

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their chemical and physical properties. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of electronic effects, lipophilicity, and metabolic stability. This compound serves as a valuable precursor for the synthesis of fluorinated ligands, primarily through the formation of Schiff bases.

Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically synthesized via a condensation reaction between a primary amine and an aldehyde or ketone. rsc.orgbohrium.com In the case of this compound, its primary amino group readily reacts with various carbonyl compounds to yield a diverse range of Schiff base ligands. researchgate.netfrontiersin.org This reaction is often carried out by refluxing the reactants in an appropriate solvent, such as methanol (B129727) or ethanol (B145695), sometimes with the addition of an acid catalyst. rsc.org The presence of the trifluoromethyl group on the phenol ring is crucial, as it imparts unique electronic properties to the resulting ligand and, subsequently, to the metal complexes formed. rsc.orgacs.org

The general synthesis of Schiff base ligands from this compound can be represented as follows:

Reaction of this compound with an aldehyde or ketone to form a Schiff base ligand.

A variety of aldehydes and ketones can be employed in this synthesis, leading to ligands with different steric and electronic properties. The specific carbonyl compound used will determine the nature of the R1 and R2 groups in the resulting Schiff base.

Table 1: Examples of Schiff Base Ligands Derived from Aminophenols

| Aminophenol Precursor | Carbonyl Compound | Resulting Schiff Base Ligand Type | Potential Coordinating Atoms |

|---|---|---|---|

| This compound | Salicylaldehyde | Tridentate (ONO) | Phenolic Oxygen, Imine Nitrogen, Salicylaldehyde Oxygen |

| This compound | Acetylacetone | Bidentate (NO) | Enolic Oxygen, Imine Nitrogen |

The resulting fluorinated Schiff base ligands are versatile and can coordinate with a wide array of transition metal ions to form stable metal complexes. bohrium.com The synthesis of these complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. nih.govrsc.org

Investigation of Coordination Modes and Catalytic Potentials

The coordination chemistry of ligands derived from this compound is of significant interest due to the influence of the trifluoromethyl group on the properties of the resulting metal complexes. These ligands can act as bidentate, tridentate, or even polydentate chelating agents, depending on the structure of the Schiff base. researchgate.net The coordination typically involves the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. Additional donor atoms can be incorporated into the ligand structure to create more complex coordination environments.

The electronic properties of the trifluoromethyl group play a critical role in the coordination and catalytic behavior of the metal complexes. As a strong electron-withdrawing group, the CF3 moiety can increase the acidity of the phenolic proton, facilitating coordination to the metal center. Furthermore, it can influence the redox potential of the metal ion and the Lewis acidity of the complex, which are key parameters in catalysis. rsc.org

Metal complexes featuring ligands derived from aminophenols have demonstrated catalytic activity in a variety of organic transformations. researchgate.net For instance, manganese complexes with Schiff base ligands have been shown to catalyze the oxidation of aminophenols. nih.gov The catalytic potential of complexes derived from this compound is an active area of research, with the expectation that the unique electronic properties conferred by the trifluoromethyl group will lead to enhanced catalytic performance in reactions such as oxidation, reduction, and carbon-carbon bond formation. researchgate.net

Table 2: Potential Catalytic Applications of Metal Complexes with Ligands from this compound

| Metal Ion | Ligand Type (from this compound) | Potential Catalytic Reaction | Role of Trifluoromethyl Group |

|---|---|---|---|

| Manganese (Mn) | Tridentate Schiff Base | Oxidation of alcohols and phenols nih.gov | Enhances the oxidative stability and Lewis acidity of the metal center. |

| Copper (Cu) | Bidentate Schiff Base | Atom Transfer Radical Polymerization (ATRP) | Modifies the redox potential of the Cu(I)/Cu(II) couple, influencing the polymerization rate and control. |

| Palladium (Pd) | Bidentate Schiff Base | Suzuki and Heck cross-coupling reactions | Influences the electron density at the metal center, affecting the efficiency of oxidative addition and reductive elimination steps. |

The investigation into the coordination modes and catalytic potentials of metal complexes bearing ligands derived from this compound is a promising field of study. The ability to fine-tune the electronic and steric properties of these complexes through ligand design opens up possibilities for the development of novel and highly efficient catalysts for a wide range of chemical transformations.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Salicylaldehyde |

| Acetylacetone |

| Pyridine-2-carboxaldehyde |

| Manganese |

| Copper |

| Palladium |

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis Involving 3-Amino-5-(trifluoromethyl)phenol

The field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule, stands to benefit from the unique electronic and steric properties of this compound. While direct applications of this specific compound as a catalyst or ligand are still an emerging area, research on analogous aminophenol-based catalysts provides a strong indication of its potential.

Chiral ligands and catalysts derived from aminophenols have proven effective in a variety of metal- and boron-catalyzed reactions. For instance, a readily accessible L-threonine-derived aminophenol-based boryl catalyst has been successfully employed in the regio- and enantioselective synthesis of trifluoromethyl-substituted homoallylic α-tertiary NH2-amines. nih.gov This precedent suggests that this compound could serve as a valuable scaffold for a new class of chiral ligands. The presence of both an amino and a hydroxyl group allows for the formation of bidentate complexes with metal centers, while the trifluoromethyl group can influence the catalyst's electronic properties and solubility, potentially enhancing reactivity and selectivity.

Future research is anticipated to focus on the design and synthesis of chiral ligands where this compound is a core component. These ligands could be applied in reactions such as asymmetric hydrogenation, alkylation, and cross-coupling, targeting the synthesis of high-value chiral amines and other organofluorine compounds. nih.gov The table below summarizes results from a study using a related aminophenol-based catalyst, illustrating the high levels of selectivity that are achievable and suggesting a benchmark for future systems based on this compound. nih.gov

Table 1: Enantioselective Synthesis of Homoallylic Amines Using an Aminophenol-Derived Boron Catalyst

| Product | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|

| F3C- and Aryl-Substituted NH2-Amine 1 | 91 | >99:1 |

| F3C- and Aryl-Substituted NH2-Amine 2 | 84 | 99:1 |

| F3C- and Alkenyl-Substituted NH2-Amine | 82 | 99:1 |

| F3C- and Alkynyl-Substituted NH2-Amine | 70 | 98:2 |

Data sourced from a study on L-threonine-derived aminophenol catalysts, demonstrating the potential for high enantioselectivity in related systems. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability compared to traditional batch processes. mdpi.comsyrris.com this compound and its derivatives are prime candidates for application within these modern manufacturing technologies.

The physical properties of fluorinated compounds can be advantageous in flow chemistry. For example, their unique solubility profiles can be exploited in biphasic flow systems, potentially simplifying purification and product isolation. nih.gov The conversion of phenols and the synthesis of complex molecules in multi-step flow reactors have been successfully demonstrated, paving the way for the integration of building blocks like this compound. researchgate.netcam.ac.uk

Future research will likely involve developing continuous flow processes for the derivatization of this compound. This could include its use in the automated, on-demand synthesis of pharmaceutical intermediates or functional materials. The modular nature of flow chemistry setups would allow for the telescoping of several reaction steps—such as diazotization, protection, or coupling reactions—into a single, streamlined process, thereby reducing waste and manual handling of potentially hazardous intermediates. researchgate.net The development of fully automated flow-based approaches can accelerate the optimization of reaction conditions for processes involving this compound, leading to more efficient and reproducible synthetic routes. syrris.com

Exploration of Bio-orthogonal Reactions for Material Science Applications

Bio-orthogonal chemistry involves chemical reactions that can occur in complex biological environments without interfering with native biochemical processes. acs.org These highly selective reactions, such as azide-alkyne cycloadditions (a type of "click" chemistry) and tetrazine ligations, are increasingly being adapted for applications in material science for surface functionalization, polymer synthesis, and the creation of "smart" materials.

This compound is a promising precursor for the development of novel bio-orthogonal probes and reagents for material science. The amino group can be readily converted into an azide (B81097) (–N₃), a key functional group for the widely used strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net The resulting trifluoromethyl- and phenol-substituted aryl azide could then be used to functionalize polymers or surfaces containing a strained alkyne.

The trifluoromethyl group itself is a valuable feature, serving as a ¹⁹F Nuclear Magnetic Resonance (NMR) reporter. This allows for background-free monitoring of the material's synthesis or its interactions with other systems. Research has shown that fluorinated aryl azides can lead to improved bio-orthogonal reactions. researchgate.net Furthermore, the phenolic hydroxyl group provides an additional handle for conjugation, allowing for the creation of dual-functional materials. Emerging research focuses on designing fluorogenic probes, where a molecule becomes fluorescent upon reaction; a strategy that could be applied to derivatives of this compound to create materials that signal when a specific chemical event has occurred. acs.orgualberta.ca

Interdisciplinary Research with Computational Materials Science

Computational materials science, particularly methods based on Density Functional Theory (DFT), provides powerful tools for predicting and understanding the properties of molecules and materials from first principles. researchgate.net This predictive capability can accelerate the design and discovery of new materials derived from this compound.